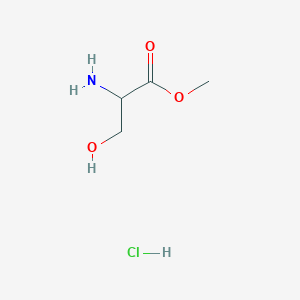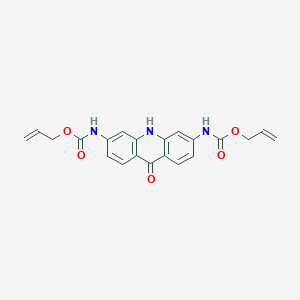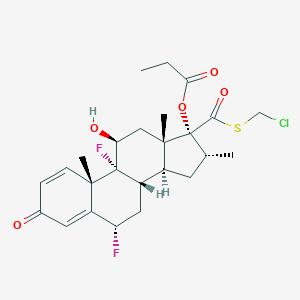
1,5-DIBENZIL GLUTARATO
Descripción general
Descripción
Dibenzyl Pentanedioate: is an organic compound that belongs to the class of esters. It is derived from pentanedioic acid, also known as glutaric acid, and benzyl alcohol. This compound is characterized by its two benzyl groups attached to the ester functional groups of pentanedioic acid. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Chemistry: Dibenzyl Pentanedioate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, Dibenzyl Pentanedioate is used to study enzyme-catalyzed ester hydrolysis and other biochemical processes involving ester bonds.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable ester bonds that can be hydrolyzed under physiological conditions.
Industry: Dibenzyl Pentanedioate is used in the production of polymers and resins. It is also employed as a plasticizer to enhance the flexibility and durability of plastic materials.
Mecanismo De Acción
Target of Action
It’s known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
1,5-Dibenzyl Glutarate is related to glutarate, a carbon-5 dicarboxylic acid . Glutarate is part of several biochemical pathways, including the tricarboxylic acid (TCA) cycle . In the TCA cycle, it participates in various biological processes such as anti-oxidative defense, energy production, signaling modules, and genetic modification .
Pharmacokinetics
It’s soluble in chloroform , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.
Action Environment
1,5-Dibenzyl Glutarate is recommended for storage at -20°C for long-term use . This suggests that temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
It is known that this compound is soluble in chloroform .
Cellular Effects
Related compounds such as glutarate have been shown to influence T cell function and differentiation .
Molecular Mechanism
Related compounds such as glutarate have been shown to inhibit α-ketoglutarate-dependent dioxygenases and enhance glycolysis .
Temporal Effects in Laboratory Settings
Related compounds such as glutarate have been shown to have effects on T cell function over time .
Metabolic Pathways
Related compounds such as glutarate are known to be involved in the catabolism of l-lysine or l-tryptophan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzyl Pentanedioate can be synthesized through the esterification of pentanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of Dibenzyl Pentanedioate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyl Pentanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanedioic acid and benzyl alcohol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Pentanedioic acid and benzyl alcohol.
Reduction: Pentanediol and benzyl alcohol.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Dibenzyl Succinate: Similar to Dibenzyl Pentanedioate but derived from succinic acid.
Dibenzyl Malonate: Derived from malonic acid and used in similar applications.
Dibenzyl Oxalate: Derived from oxalic acid and used as an intermediate in organic synthesis.
Uniqueness: Dibenzyl Pentanedioate is unique due to its specific ester structure derived from pentanedioic acid. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
IUPAC Name |
dibenzyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHJBTWPOYHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407565 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56977-08-3 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















